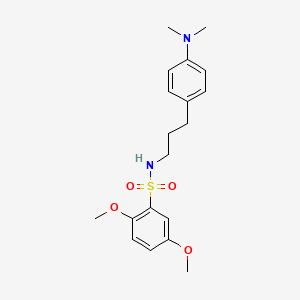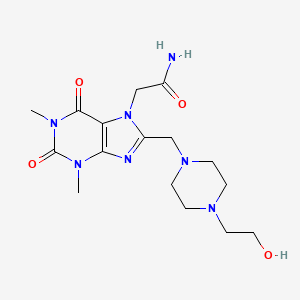![molecular formula C10H17N3O2S B2964375 3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide CAS No. 837421-90-6](/img/structure/B2964375.png)
3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide
Übersicht
Beschreibung
3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is a compound with the molecular weight of 243.33 . It is stored at 4°C and protected from light . It is known to be an oil in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O2S/c1-13(2)7-6-12-16(14,15)10-5-3-4-9(11)8-10/h3-5,8,12H,6-7,11H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is an oil in its physical form . It has a molecular weight of 243.33 . It is stored at 4°C and should be protected from light .Wissenschaftliche Forschungsanwendungen
Drug Synthesis Intermediary
This compound serves as an intermediate in the synthesis of various drugs. Its structure allows for further chemical modifications, making it a versatile precursor in pharmaceutical manufacturing .
Gene Delivery Systems
Due to its structural properties, this compound can be used to create cationic polymers that form complexes with anionic biomolecules like DNA and RNA. This makes it valuable for gene therapy research, where safe and efficient delivery systems are crucial .
Anticancer Drug Co-Delivery
In cancer therapy, the co-delivery of drugs and genetic material can significantly enhance treatment efficacy. This compound can be incorporated into nanocarriers that simultaneously transport anticancer drugs and nucleic acids, targeting cancer cells more effectively .
Development of Nanogels
Nanogels are promising drug delivery systems due to their size and ability to interact with biological membranes. This compound can be used to synthesize crosslinked nanogels that release therapeutic agents in a controlled manner, which is particularly useful in ocular drug delivery and anticancer therapy .
Creation of Amphiphilic Block Copolymers
Amphiphilic block copolymers have both hydrophilic and hydrophobic properties, making them ideal for forming micelles in aqueous solutions. These micelles can encapsulate drugs, increasing their solubility and stability in biological environments .
Polymer-Based Nanocarriers
The compound’s ability to form cationic polymers allows for the creation of polymer-based nanocarriers. These nanocarriers can be engineered with precise compositions and functionalities for targeted therapies, such as delivering macromolecules to specific sites within the body .
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Wirkmechanismus
3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide
is a chemical compound with a molecular weight of 243.33 . Here is a detailed analysis of its mechanism of action:
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA synthesis and cell division .
Mode of Action
Sulfonamides, in general, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the production of dihydrofolate, a precursor for tetrahydrofolate .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folate in bacteria . This disruption affects the downstream production of tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . The result is a halt in bacterial DNA synthesis and cell division .
Result of Action
The inhibition of folate synthesis by 3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide leads to a halt in bacterial DNA synthesis and cell division . This makes sulfonamides bacteriostatic, meaning they stop bacteria from reproducing, rather than killing them outright .
Eigenschaften
IUPAC Name |
3-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2)7-6-12-16(14,15)10-5-3-4-9(11)8-10/h3-5,8,12H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGOHSSSSROEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964295.png)
![3-[(2,6-Dichlorophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2964296.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2964297.png)
![7-azepan-1-yl-1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2964301.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)
![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)


![(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2964311.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)
![3-(2,4-dimethoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2964313.png)
